Cas no 220935-39-7 (1H-Azuleno[5',6':3,4]benz[1,2-b]oxete-4,5,6,8,10,10b(2aH)-hexol,4a-[(acetyloxy)methyl]-3,4,5,6,8,9,10,10a-octahydro-9a-(1-hydroxy-1-methylethyl)-7-methyl-,10b-acetate 10-benzoate, (2aR,4S,4aR,5R,6R,8S,9aS,10S,10aR,10bS)-)
220935-39-7 structure
Product Name:1H-Azuleno[5',6':3,4]benz[1,2-b]oxete-4,5,6,8,10,10b(2aH)-hexol,4a-[(acetyloxy)methyl]-3,4,5,6,8,9,10,10a-octahydro-9a-(1-hydroxy-1-methylethyl)-7-methyl-,10b-acetate 10-benzoate, (2aR,4S,4aR,5R,6R,8S,9aS,10S,10aR,10bS)-
Número CAS:220935-39-7
MF:C31H40O12
Megavatios:604.642110824585
CID:837054
PubChem ID:10864961
Update Time:2025-04-19
1H-Azuleno[5',6':3,4]benz[1,2-b]oxete-4,5,6,8,10,10b(2aH)-hexol,4a-[(acetyloxy)methyl]-3,4,5,6,8,9,10,10a-octahydro-9a-(1-hydroxy-1-methylethyl)-7-methyl-,10b-acetate 10-benzoate, (2aR,4S,4aR,5R,6R,8S,9aS,10S,10aR,10bS)- Propiedades químicas y físicas
Nombre e identificación
-
- 1H-Azuleno[5',6':3,4]benz[1,2-b]oxete-4,5,6,8,10,10b(2aH)-hexol,4a-[(acetyloxy)methyl]-3,4,5,6,8,9,10,10a-octahydro-9a-(1-hydroxy-1-methylethyl)-7-methyl-,10b-acetate 10-benzoate, (2aR,4S,4aR,5R,6R,8S,9aS,10S,10aR,10bS)-
- 1H-Azuleno[5',6':3,4]benz[1,2-b]oxete-4,5,6,8,10,10b(2aH)-hexol,4a-[(acetyloxy)methyl]-3,4,4a,5,6,8,9,9a,10,10a-decahydro-9a-(1-hydroxy-1-methylethyl)-7-methyl-,10b-acetate 10-benzoate, (2aR,4S,4aR,5R,6R,8S,9aS,10S,10aR,10bS)- (9CI)
- 13-O-Deacetyltaxumairol Z
- 1H-Azuleno[5',6':3,4]benz[1,2-b]oxete-4,5,6,8,10,10b(2aH)-hexol,4a-[(acetyloxy)methyl]-3,4,5,6,8,9,10,10a-octahydro-9a-(1-hyd
- 1H-Azuleno[5',6':3,4]benz[1,2-b]oxete-4,5,6,8,10,10b(2aH)-hexol,4a-[(acetyloxy)methyl]-3,4,5,6,8,9,10,10a-octahydro-9a-(1-hydroxy-1-methylethyl)-7-methyl-,10b-acetate 10-benzoate, (2aR,4S,4aR,5R,6R,8S
- 1H-Azuleno[5',6':3,4]benz[1,2-b]oxete-4,5,6,8,10,10b(2aH)-hexol,4a-[(acetyloxy)methyl]-3,4,5,6...
- [ "" ]
- [(1R,2S,3S,5S,8R,9R,10R,11S,13R,16S)-16-acetyloxy-10-(acetyloxymethyl)-5,8,9,11-tetrahydroxy-3-(2-hydroxypropan-2-yl)-6-methyl-14-oxatetracyclo[8.6.0.0^{3,7.0^{13,16]hexadec-6-en-2-yl] benzoate
- 220935-39-7
- CS-0016307
- AKOS032961607
- [(1R,2S,3S,5S,8R,9R,10R,11S,13R,16S)-16-acetyloxy-10-(acetyloxymethyl)-5,8,9,11-tetrahydroxy-3-(2-hydroxypropan-2-yl)-6-methyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-2-yl] benzoate
- HY-N1043
- (-)-13-O-Deacetyltaxumairol Z
- ((1R,2S,3S,5S,8R,9R,10R,11S,13R,16S)-16-acetyloxy-10-(acetyloxymethyl)-5,8,9,11-tetrahydroxy-3-(2-hydroxypropan-2-yl)-6-methyl-14-oxatetracyclo(8.6.0.03,7.013,16)hexadec-6-en-2-yl) benzoate
- DA-49096
-
- Renchi: 1S/C31H40O12/c1-15-19(34)12-30(28(4,5)39)22(15)23(36)25(37)29(13-40-16(2)32)20(35)11-21-31(14-41-21,43-17(3)33)24(29)26(30)42-27(38)18-9-7-6-8-10-18/h6-10,19-21,23-26,34-37,39H,11-14H2,1-5H3/t19-,20-,21+,23+,24-,25-,26-,29+,30-,31-/m0/s1
- Clave inchi: IZPGQOGNFFVNFT-LPRGFTSCSA-N
- Sonrisas: O1C[C@@]2([C@H]1C[C@@H]([C@@]1(COC(C)=O)[C@H]([C@@H](C3=C(C)[C@H](C[C@@]3(C(C)(C)O)[C@H]([C@@H]12)OC(C1C=CC=CC=1)=O)O)O)O)O)OC(C)=O
Atributos calculados
- Calidad precisa: 604.25200
- Masa isotópica única: 604.25197671g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 5
- Recuento de receptores de enlace de hidrógeno: 12
- Recuento de átomos pesados: 43
- Cuenta de enlace giratorio: 9
- Complejidad: 1180
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 10
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: -1
- Superficie del Polo topológico: 189Ų
Propiedades experimentales
- Color / forma: Powder
- Denso: 1.4±0.1 g/cm3
- Punto de ebullición: 743.1±60.0 °C at 760 mmHg
- Punto de inflamación: 235.9±26.4 °C
- PSA: 189.28000
- Logp: 0.41680
- Presión de vapor: 0.0±2.6 mmHg at 25°C
1H-Azuleno[5',6':3,4]benz[1,2-b]oxete-4,5,6,8,10,10b(2aH)-hexol,4a-[(acetyloxy)methyl]-3,4,5,6,8,9,10,10a-octahydro-9a-(1-hydroxy-1-methylethyl)-7-methyl-,10b-acetate 10-benzoate, (2aR,4S,4aR,5R,6R,8S,9aS,10S,10aR,10bS)- Información de Seguridad
- Instrucciones de peligro: H303吞入可能有害+H313皮肤接触可能有害+H333吸入可能对身体有害
- Declaración de advertencia: P264+P280+P305+P351+P338+P337+P313
- Instrucciones de Seguridad: H303+H313+H333
- Condiciones de almacenamiento:4℃条件下存储,-4℃条件下存储更佳
1H-Azuleno[5',6':3,4]benz[1,2-b]oxete-4,5,6,8,10,10b(2aH)-hexol,4a-[(acetyloxy)methyl]-3,4,5,6,8,9,10,10a-octahydro-9a-(1-hydroxy-1-methylethyl)-7-methyl-,10b-acetate 10-benzoate, (2aR,4S,4aR,5R,6R,8S,9aS,10S,10aR,10bS)- PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2616-1 mg |
13-O-Deacetyltaxumairol Z |
220935-39-7 | 1mg |
¥2835.00 | 2022-04-26 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O11140-5mg |
(2aR,4S,4aR,5R,6R,8S,9aS,10S,10aR,10bS)-10b-acetoxy-4a-(acetoxymethyl)-4,5,6,8-tetrahydroxy-9a-(2-hydroxypropan-2-yl)-7-methyl-2a,3,4,4a,5,6,8,9,9a,10,10a,10b-dodecahydro-1H-azuleno[5',6':3,4]benzo[1,2-b]oxet-10-yl benzoate |
220935-39-7 | 5mg |
¥5600.0 | 2021-09-08 | ||
| TargetMol Chemicals | TN2616-5mg |
13-O-Deacetyltaxumairol Z |
220935-39-7 | 5mg |
¥ 4420 | 2024-07-20 | ||
| TargetMol Chemicals | TN2616-5 mg |
13-O-Deacetyltaxumairol Z |
220935-39-7 | 98% | 5mg |
¥ 4,420 | 2023-07-11 | |
| TargetMol Chemicals | TN2616-1 mL * 10 mM (in DMSO) |
13-O-Deacetyltaxumairol Z |
220935-39-7 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 6720 | 2023-09-15 | |
| A2B Chem LLC | AF65749-5mg |
13-O-Deacetyltaxumairol Z |
220935-39-7 | 95% | 5mg |
$3440.00 | 2024-04-20 | |
| TargetMol Chemicals | TN2616-1 ml * 10 mm |
13-O-Deacetyltaxumairol Z |
220935-39-7 | 1 ml * 10 mm |
¥ 6720 | 2024-07-20 |
1H-Azuleno[5',6':3,4]benz[1,2-b]oxete-4,5,6,8,10,10b(2aH)-hexol,4a-[(acetyloxy)methyl]-3,4,5,6,8,9,10,10a-octahydro-9a-(1-hydroxy-1-methylethyl)-7-methyl-,10b-acetate 10-benzoate, (2aR,4S,4aR,5R,6R,8S,9aS,10S,10aR,10bS)- Literatura relevante
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
-
James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
220935-39-7 (1H-Azuleno[5',6':3,4]benz[1,2-b]oxete-4,5,6,8,10,10b(2aH)-hexol,4a-[(acetyloxy)methyl]-3,4,5,6,8,9,10,10a-octahydro-9a-(1-hydroxy-1-methylethyl)-7-methyl-,10b-acetate 10-benzoate, (2aR,4S,4aR,5R,6R,8S,9aS,10S,10aR,10bS)-) Productos relacionados
- 705973-69-9(14beta-Benzoyloxy-2-deacetylbaccatin VI)
- 210108-90-0((2R,3R,3aS,4R,6S,7S,8S,12S,13S,13aR,E)-3-(benzoyloxy)-7,13a-dihydroxy-2,9,9,12-tetramethyl-5-methylene-2,3,3a,4,5,6,7,8,9,12,13,13a-dodecahydro-1H-cyclopenta[12]annulene-2,4,6,8,13-pentayl pentaacetate)
- 210108-86-4(Jatrophane 2)
- 153229-31-3(1H-Azuleno[5',6':3,4]benz[1,2-b]oxete-4,5,6,8,10,10b(2aH)-hexol,3,4,4a,5,6,8,9,9a,10,10a-decahydro-9a-(1-hydroxy-1-methylethyl)-4a,7-dimethyl-,4,5,10,10b-tetraacetate 6-benzoate, (2aR,4S,4aS,5R,6R,8S,9aS,10S,10aR,10bS)-)
- 57672-79-4(Baccatin VI)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
Proveedores recomendados
SunaTech Inc.
Miembros de la medalla de oro
Proveedor de China
Reactivos
Jiangsu Xinsu New Materials Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
Hebei Liye chemical Co.,Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
Xiamen PinR Bio-tech Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote
Amadis Chemical Company Limited
Miembros de la medalla de oro
Proveedor de China
Reactivos